N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOIMIDAZOLIDIN-1-YL]ACETAMIDE
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Overview
Description
“N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOIMIDAZOLIDIN-1-YL]ACETAMIDE” is a complex organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOIMIDAZOLIDIN-1-YL]ACETAMIDE” typically involves multi-step organic reactions. The starting materials are often commercially available benzodioxole derivatives and imidazolidinone intermediates. The key steps may include:
Formation of Benzodioxole Derivative: This involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.
Formation of Imidazolidinone Intermediate: This involves the reaction of an amine with an isocyanate to form the imidazolidinone ring.
Coupling Reaction: The final step involves coupling the benzodioxole derivative with the imidazolidinone intermediate under specific conditions such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-Diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOIMIDAZOLIDIN-1-YL]ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, the compound may exhibit various biological activities such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine
In medicine, the compound may be investigated for its potential use in treating various diseases. Its unique structure may allow for the development of drugs with specific mechanisms of action and reduced side effects.
Industry
In industry, the compound can be used in the development of new materials with specific properties such as conductivity, fluorescence, and stability. It may also be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOIMIDAZOLIDIN-1-YL]ACETAMIDE” depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, and ion channels. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzodioxole Derivatives: Compounds such as piperonyl butoxide and safrole share the benzodioxole ring structure.
Imidazolidinone Derivatives: Compounds such as thiazolidinediones and oxazolidinones share the imidazolidinone ring structure.
Uniqueness
The uniqueness of “N-(2H-1,3-BENZODIOXOL-5-YL)-2-[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOIMIDAZOLIDIN-1-YL]ACETAMIDE” lies in its combination of the benzodioxole and imidazolidinone rings. This unique structure may confer specific properties and activities that are not observed in other similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c24-19(21-13-1-3-16-17(9-13)29-12-28-16)11-22-5-6-23(20(22)25)14-2-4-15-18(10-14)27-8-7-26-15/h1-4,9-10H,5-8,11-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCHTLUHPTXZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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